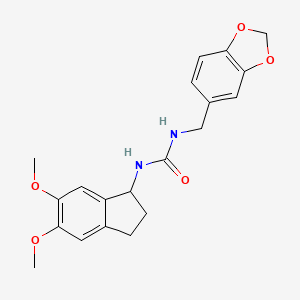![molecular formula C18H20ClN3O2 B10997206 5-chloro-1-(2-methoxyethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B10997206.png)
5-chloro-1-(2-methoxyethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a fascinating structure. Let’s break it down:
Name: 5-chloro-1-(2-methoxyethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-3-carboxamide
Molecular Formula: C₁₈H₂₀ClN₃O₂
Molecular Weight: 349.83 g/mol
Preparation Methods
Synthetic Routes::
Starting Material: We begin with 5-chloroindole-3-carboxylic acid.
Step 1: Protect the carboxylic acid group by converting it into an ester. For example, using methoxyethyl (MeOEt) as the protecting group.
Step 2: Introduce the pyrrole moiety by reacting with 1H-pyrrole-1-ethanamine.
Step 3: Chlorinate the indole ring at position 5 using a chlorinating agent.
Step 4: Deprotect the ester group to obtain the final compound.
- Industrial-scale synthesis typically involves optimized conditions, efficient reagents, and purification steps to achieve high yields.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction may yield the corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activity (e.g., as enzyme inhibitors).
Medicine: Explored for antitumor, anti-inflammatory, or antimicrobial properties.
Industry: May serve as a precursor in drug synthesis.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related indole derivatives.
Similar Compounds: Include other indole-based compounds like 5-chloroindole or 5-methoxyindole.
Properties
Molecular Formula |
C18H20ClN3O2 |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
5-chloro-1-(2-methoxyethyl)-N-(2-pyrrol-1-ylethyl)indole-3-carboxamide |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-11-10-22-13-16(15-12-14(19)4-5-17(15)22)18(23)20-6-9-21-7-2-3-8-21/h2-5,7-8,12-13H,6,9-11H2,1H3,(H,20,23) |
InChI Key |
XNZPREUTSXBDLS-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=C1C=CC(=C2)Cl)C(=O)NCCN3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B10997123.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10997124.png)
![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone](/img/structure/B10997129.png)
![4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B10997136.png)

![N~3~-(2-chloro-7H-purin-6-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-beta-alaninamide](/img/structure/B10997151.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B10997172.png)

![[1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10997185.png)
![N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10997198.png)
![N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B10997205.png)

![{1-[({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B10997210.png)
![Ethyl 2-({[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10997211.png)
